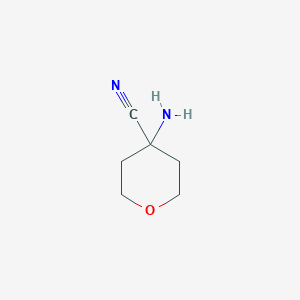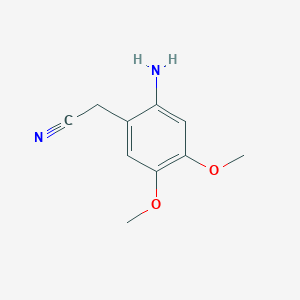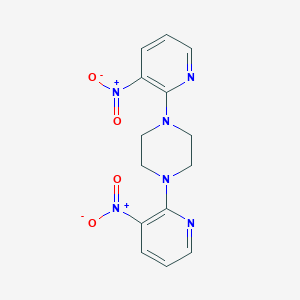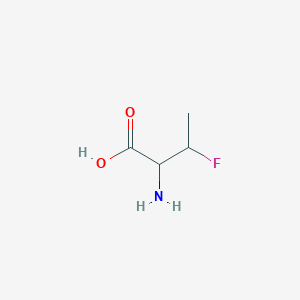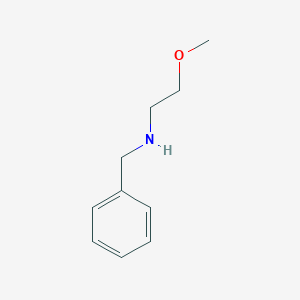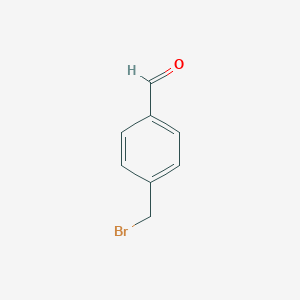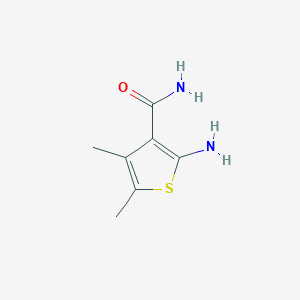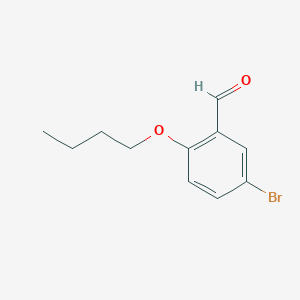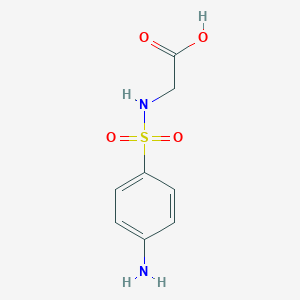
(4-Amino-benzenesulfonylamino)-acetic acid
描述
(4-Amino-benzenesulfonylamino)-acetic acid is an organic compound with the molecular formula C8H10N2O4S It is a derivative of benzenesulfonic acid and features both an amino group and a sulfonylamino group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-benzenesulfonylamino)-acetic acid typically involves the reaction of 4-aminobenzenesulfonic acid with chloroacetic acid. The process can be summarized as follows:
Starting Materials: 4-aminobenzenesulfonic acid and chloroacetic acid.
Reaction Conditions: The reaction is usually carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: 4-aminobenzenesulfonic acid is dissolved in water, and chloroacetic acid is added slowly with stirring. Sodium hydroxide is then added to maintain the pH of the reaction mixture. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Isolation: The product is isolated by cooling the reaction mixture, filtering the precipitate, and washing it with water to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization techniques to meet industrial standards.
化学反应分析
Types of Reactions
(4-Amino-benzenesulfonylamino)-acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The sulfonylamino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines derived from the reduction of the sulfonylamino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (4-Amino-benzenesulfonylamino)-acetic acid is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into biochemical pathways.
Medicine
Medically, this compound derivatives have potential therapeutic applications. They are investigated for their antimicrobial and anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound is used in the production of specialty chemicals. It is employed in the manufacture of dyes, pigments, and other materials that require specific chemical properties.
作用机制
The mechanism of action of (4-Amino-benzenesulfonylamino)-acetic acid involves its interaction with specific molecular targets. The amino and sulfonylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound can inhibit or activate enzymatic reactions, depending on the context, by binding to active sites or allosteric sites on the enzymes.
相似化合物的比较
Similar Compounds
4-Aminobenzenesulfonic acid: A precursor in the synthesis of (4-Amino-benzenesulfonylamino)-acetic acid.
Sulfanilic acid: Another derivative of benzenesulfonic acid with similar chemical properties.
p-Aminophenylsulfonic acid: A compound with a similar structure but different functional groups.
Uniqueness
This compound is unique due to the presence of both amino and sulfonylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industry.
属性
IUPAC Name |
2-[(4-aminophenyl)sulfonylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJUMYMTQYMSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30328582 | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5616-30-8 | |
| Record name | Sulfanilylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5616-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminobenzene-1-sulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30328582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


